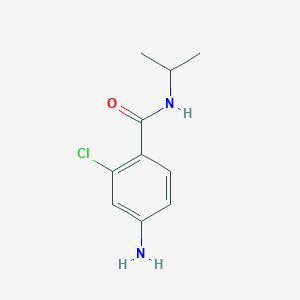

4-Amino-2-chloro-N-isopropylbenzamide

Description

4-Amino-2-chloro-N-isopropylbenzamide (CAS: 926256-14-6) is a benzamide derivative featuring a chloro substituent at position 2, an amino group at position 4, and an isopropyl group attached to the amide nitrogen. This compound has been utilized in research contexts, particularly in synthetic organic chemistry and pharmacological studies, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Its molecular formula is inferred as C₁₀H₁₃ClN₂O, with an estimated molecular weight of 212.67 g/mol.

Properties

IUPAC Name |

4-amino-2-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLYWSYNFDCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588331 | |

| Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926256-14-6 | |

| Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-isopropylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for mixing, temperature control, and purification .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 4-amino-2-hydroxy-N-isopropylbenzamide.

Oxidation: Formation of 4-nitro-2-chloro-N-isopropylbenzamide.

Reduction: Formation of 4-amino-2-chloro-N-isopropylbenzylamine.

Scientific Research Applications

4-Amino-2-chloro-N-isopropylbenzamide is utilized in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and physicochemical differences between 4-Amino-2-chloro-N-isopropylbenzamide and related benzamides:

Key Research Findings

Synthetic Accessibility :

- The target compound’s synthesis is less documented in the provided evidence, but structurally analogous derivatives like the compound in were synthesized via multicomponent reactions with moderate yields (65%).

- The sulfamoyl-containing derivative () requires specialized sulfonylation steps, reflecting increased synthetic complexity.

Melting Point: The methoxyphenyl derivative () exhibits a higher melting point (142.9–143.4°C), likely due to enhanced crystallinity from aromatic stacking.

Discontinued Status: Both this compound and 3-Bromo-N-(2-bromophenyl)benzamide are discontinued , limiting their current availability for research compared to simpler analogs like 4-Amino-N-isopropylbenzamide.

Biological Activity

4-Amino-2-chloro-N-isopropylbenzamide (CAS Number: 926256-14-6) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an isopropyl group, influences its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O, with a molecular weight of 212.68 g/mol. The compound features an amino group, a chloro substituent, and an isopropyl group attached to a benzamide backbone.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 g/mol |

| IUPAC Name | 4-amino-2-chloro-N-propan-2-ylbenzamide |

| InChI Key | PQLLYWSYNFDCJO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways. Its mechanism of action is still under investigation but shows promise in areas such as anti-inflammatory and antimicrobial activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamides have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property could make it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition

In the context of enzyme interactions, this compound has been investigated as a biochemical probe to study enzyme functions. Its structural features may allow it to selectively inhibit certain enzymes involved in disease processes .

Case Studies

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of related benzamides demonstrated that certain derivatives could inhibit the entry of Ebola and Marburg viruses in vitro. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral infections .

Case Study 2: Enzyme Interaction Studies

In another study, researchers utilized 4-amino derivatives to explore their interactions with histone deacetylases (HDACs). The findings indicated that modifications to the benzamide structure could enhance selectivity and potency against HDAC3, which is implicated in cancer progression . This suggests that further optimization of this compound could yield potent anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 4-Amino-2-chlorobenzamide | Antimicrobial | Effective against Gram-positive bacteria |

| 4-Amino-2-chloro-N-methylbenzamide | Anti-inflammatory | Reduced cytokine levels in animal models |

| 4-Amino-2-chloro-N-ethylbenzamide | Enzyme inhibition | Selective inhibition of HDACs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.